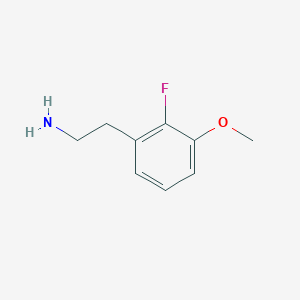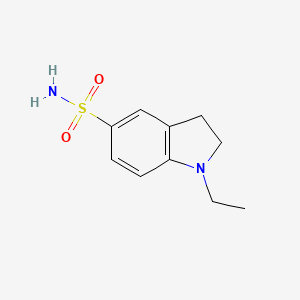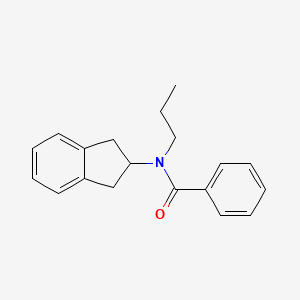![molecular formula C11H12O3 B8559127 3-[Hydroxy(phenyl)methyl]oxolan-2-one CAS No. 21690-27-7](/img/structure/B8559127.png)
3-[Hydroxy(phenyl)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hydroxy(phenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a tetrahydrofuran derivative with a phenylhydroxymethyl group attached to the third carbon of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydroxymethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-[Hydroxy(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylhydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-[Hydroxy(phenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[Hydroxy(phenyl)methyl]oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. The phenylhydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring structure may also play a role in the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A biobased platform chemical derived from renewable sources such as sugars.
2-Methyltetrahydrofuran-3-one: Another tetrahydrofuran derivative with different substituents.
Uniqueness
3-[Hydroxy(phenyl)methyl]oxolan-2-one is unique due to the presence of the phenylhydroxymethyl group, which imparts distinct chemical and biological properties. This differentiates it from other tetrahydrofuran derivatives and makes it a valuable compound for various applications.
Propiedades
Número CAS |
21690-27-7 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-[hydroxy(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9-10,12H,6-7H2 |
Clave InChI |
PJQAKVWUKSPVKW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (S)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B8559045.png)


![7-Bromo-4-methoxy-benzo[d]isothiazole](/img/structure/B8559061.png)










